molecular formula C15H12N4O B1414788 3-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile CAS No. 1038223-14-1

3-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile

Cat. No. B1414788
CAS RN: 1038223-14-1
M. Wt: 264.28 g/mol
InChI Key: BBEUUIFFLQLBAZ-UHFFFAOYSA-N
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Description

The compound “3-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile” has a CAS number of 1038223-14-1 . It has a molecular weight of 264.28 and a molecular formula of C15H12N4O .


Molecular Structure Analysis

The molecular structure of this compound includes a benzodiazole ring attached to a benzonitrile group via a methylene bridge . The benzodiazole ring contains a nitrogen atom and an oxygen atom, which can participate in hydrogen bonding and other interactions.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.28 and a molecular formula of C15H12N4O . Other physical and chemical properties such as boiling point and solubility were not available in the sources I found.

Scientific Research Applications

Synthesis and Potential in Drug Development

  • Research demonstrates the potential of similar compounds in drug development, particularly in anti-ischemic drugs. For instance, Volovenko et al. (2001) discussed the synthesis of structurally related compounds with known antiischemic properties (Volovenko, T. Volovnenko, Tverdokhlebov, & Ryabokon', 2001).

Role in Antimicrobial and Antioxidant Studies

  • Palkar et al. (2017) explored analogs of similar structures, demonstrating promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds showed activity at non-cytotoxic concentrations, highlighting their potential in antimicrobial applications (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, & Yadav, 2017).

Applications in Photodynamic Therapy

  • A 2020 study by Pişkin et al. explored compounds with similar structures, focusing on their photophysical and photochemical properties. These properties make them useful as photosensitizers in photodynamic therapy, particularly in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Inhibitory Activity in Biochemical Applications

Potential in Neurological Imaging

  • Research by Yuan et al. (2016) on structurally similar compounds indicates their use in developing positron emission tomography (PET) tracers for imaging specific neurological receptors, demonstrating the compound's potential in neurological studies (Yuan, Jones, Vasdev, & Liang, 2016).

properties

IUPAC Name

3-[[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c16-8-10-2-1-3-11(6-10)9-17-12-4-5-13-14(7-12)19-15(20)18-13/h1-7,17H,9H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEUUIFFLQLBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CNC2=CC3=C(C=C2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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